Product packaging for Sodium chlorite(Cat. No.:CAS No. 7758-19-2)

Sodium chlorite

Cat. No.: B156985
CAS No.: 7758-19-2
M. Wt: 91.45 g/mol
InChI Key: OEMUKJZHMHTYSL-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Industrial Applications

The compound sodium chlorite (B76162) was first described in 1843 by N. Milan. iarc.fr Its initial production in the USA was undertaken by the Mathieson Company in 1937, followed by Degussa AG becoming the first German producer in 1948. iarc.fr The commercial manufacture of sodium chlorite historically and currently relies on chlorine dioxide derived from sodium chlorate (B79027). iarc.frnih.gov Early production methods involved treating chlorine dioxide with a sodium hydroxide (B78521) solution containing carbonaceous matter and lime. usda.gov Another approach utilized the reaction of chlorine dioxide, an alkaline material like sodium hydroxide, and a reducing agent such as elemental sulfur, alkaline sulfites (like sodium sulfite), or carbonaceous materials (coke, carbon, charcoal, wood, sawdust, paper pulp, sucrose, glucose, and levulose) in an aqueous medium. usda.gov

The use of this compound as a bleach for textiles was first discovered during the 1920s. encyclopedia.com This application gained prominence after Schmidt found that cellulosic fibers could be purified with chlorine dioxide without significant damage. encyclopedia.com Given the explosive nature of high concentrations of chlorine dioxide gas, researchers sought safer delivery methods, leading to the introduction of this compound for this purpose by the Mathieson Chemical Corporation. encyclopedia.com By 1960, this compound had become the standard material for continuous bleaching operations in the United States, replacing hydrogen peroxide in this role. encyclopedia.com Over time, other industrial applications for this compound were discovered and developed. encyclopedia.com

Significance in Modern Chemical Processes and Research

This compound holds significant importance in modern chemical processes, primarily as a precursor for the generation of chlorine dioxide (ClO₂). newestbio.comwikipedia.orgchemanalyst.com Chlorine dioxide is a powerful oxidizing and bleaching agent widely used across various industries. newestbio.comwikipedia.org

One of the major applications is in the bleaching and stripping of textiles, pulp, and paper. wikipedia.orgchemanalyst.com this compound's effectiveness in removing colorants, waxes, gums, and pectins from natural fibers contributes to enhanced surface characteristics and fiber quality. grandviewresearch.com Research continues to explore optimized conditions for cotton bleaching using this compound, investigating factors such as temperature, concentration, and time, and noting advantages like reduced water usage for rinsing and minimal damage to cotton fibers compared to other reagents. researchgate.net

In water treatment, this compound is crucial for the on-site generation of chlorine dioxide, which serves as a disinfectant to control microbial growth and purify water in municipal and industrial systems. newestbio.comchemanalyst.comgrandviewresearch.comepa.gov An advantage of using chlorine dioxide generated from this compound in water treatment, compared to chlorine, is the reduced production of trihalomethanes. wikipedia.org this compound is also employed in wastewater treatment for hydrogen sulfide (B99878) odor control. epa.gov

Beyond bleaching and disinfection, this compound is utilized in other chemical processes. It is used in the electronics industry for etching printed circuits by oxidizing copper metal. nih.gov In organic synthesis, this compound is frequently employed as a reagent, notably in the Pinnick oxidation for converting aldehydes to carboxylic acids. wikipedia.orgresearchgate.netsciencemadness.org This reaction is typically conducted in a buffered solution with a chlorine scavenger. wikipedia.org Recent research highlights this compound's role as an efficient oxidant in the oxidation of alcohols and aldehydes, finding application in the total synthesis of natural products. researchgate.net Studies also explore its use in the oxidation of sulfides to sulfones. mdpi.com

The production of this compound itself is a significant chemical process. It is primarily manufactured from sodium chlorate. iarc.frnih.govresearchgate.netepa.gov The process generally involves the reduction of chlorine dioxide (generated from sodium chlorate) in an alkaline solution, often using hydrogen peroxide as a reducing agent. iarc.frnih.govresearchgate.net An excess of hydrogen peroxide is important to prevent disproportionation, which could yield sodium chlorate. iarc.fr Sodium chloride may be added to technical-grade this compound to reduce the concentration for safety and to minimize reactivity. iarc.fr

Scope and Objectives of Academic Inquiry

Academic inquiry into this compound spans various areas, focusing on its chemical properties, reaction mechanisms, and optimization of its applications. Research objectives include developing cleaner and more efficient production processes for this compound from precursors like sodium chlorate. researchgate.net Studies investigate the reaction conditions, such as temperature, reactant concentrations (e.g., sodium chlorate, sulfuric acid, hydrogen peroxide), and acidity, to improve yield and minimize waste products like sodium sulfate. researchgate.net

Research also delves into the fundamental chemistry of this compound and its derivatives, particularly chlorine dioxide and chlorous acid. Investigations aim to understand the composition of this compound solutions and the species present under different pH conditions, which is crucial for understanding their reactivity and effectiveness in various applications. jst.go.jpresearcher.life Spectrophotometry and ion chromatography are techniques used to analyze the composition of this compound solutions. researcher.life

Further academic interest lies in exploring and optimizing this compound's utility as an oxidizing agent in organic synthesis. Researchers are developing new protocols and investigating the scope of this compound in transforming functional groups, such as the oxidation of sulfides to sulfones or the conversion of aldehydes to carboxylic acids. wikipedia.orgresearchgate.netmdpi.com Studies focus on reaction conditions, solvents, and the use of catalysts or additives to enhance selectivity and yield. mdpi.com

Moreover, academic inquiry is directed towards understanding the interactions of this compound and its generated species with various materials, particularly in applications like textile and pulp bleaching. Research evaluates the effect of this compound on the physical properties and whiteness of bleached materials, as well as minimizing damage to fibers. researchgate.net

The development of new analytical methods for the quantitative analysis of chlorite in different matrices, distinguishing it from other oxychlorine species, is also an area of academic research. nih.gov

Physical and Chemical Properties of this compound iarc.frnih.govencyclopedia.comepa.gov

PropertyValue
AppearanceWhite, hygroscopic crystals or flakes iarc.frnih.gov
Chemical FormulaNaClO₂ newestbio.comwikipedia.org
Molar Mass90.442 g/mol (anhydrous) wikipedia.org
Melting PointDecomposes at 180-200°C iarc.frnih.govwikipedia.orgepa.gov
Solubility in Water75.8 g/100 mL (25°C) wikipedia.org
122 g/100 mL (60°C) wikipedia.org
Density2.468 g/cm³ (solid) wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula ClHNaO2 B156985 Sodium chlorite CAS No. 7758-19-2

Properties

CAS No.

7758-19-2

Molecular Formula

ClHNaO2

Molecular Weight

91.45 g/mol

IUPAC Name

sodium;chlorite

InChI

InChI=1S/ClHO2.Na/c2-1-3;/h(H,2,3);

InChI Key

OEMUKJZHMHTYSL-UHFFFAOYSA-N

SMILES

[O-]Cl=O.[Na+]

Isomeric SMILES

[O-]Cl=O.[Na+]

Canonical SMILES

OCl=O.[Na]

Color/Form

White crystals or crystalline powder
Slightly hygroscopic crystals or flakes, does not cake

density

2.468 g/cu cm in crystalline form
2.5 g/cm³

melting_point

Decomposes as it melts between 180-200 °C

Other CAS No.

7758-19-2

physical_description

Sodium chlorite appears as a white crystalline solid. Difficult to burn, but accelerates the burning of organic substances. Forms explosive mixtures with certain combustible materials. May explode under prolonged exposure to heat or fire. Used in water purification, to bleach wood pulp, textile, fats, oils;  and for many other uses.
Dry Powder, Liquid;  Dry Powder;  Liquid;  Pellets or Large Crystals
Colorless crystals or powder;  technical grade is a white solid with a slightly greenish tint;  [CHEMINFO] White solid;  Formulated as soluble concentrates and ready-to-use liquids;  [Reference #1]
SLIGHTLY HYGROSCOPIC WHITE CRYSTALS OR FLAKES.

Pictograms

Oxidizer; Corrosive; Acute Toxic; Health Hazard; Environmental Hazard

Related CAS

13898-47-0 (Parent)

solubility

Slightly soluble in methanol
64 g/100 g water at 17 °C
Solubility in water, g/100ml at 17 °C: 39

Synonyms

Chlorous Acid Sodium salt;  Alcide LD;  Chloro-Clean;  Chloro-Clean (chlorite);  Dioxychlor;  Neo Silox D;  Silbrite 25;  Silbrite 80;  Sodium chlorite;  Textone

Origin of Product

United States

Synthetic Methodologies and Industrial Production Processes of Sodium Chlorite

Electrochemical Synthesis Pathways

While less common for direct sodium chlorite (B76162) production, electrochemical methods are fundamental to producing the necessary precursors.

Electrolytic Oxidation of Alkali Chlorides to Alkali Chlorates

The primary feedstock for all sodium chlorite production is sodium chlorate (B79027), which is manufactured industrially through the electrolysis of a concentrated sodium chloride (brine) solution. wikipedia.orgquora.com This process, not to be confused with the chloralkali process which produces chlorine and sodium hydroxide (B78521), is designed to facilitate the oxidation of chloride ions to chlorate ions. wikipedia.orgcstitaniums.com

In the electrolytic cell, chloride ions are oxidized at the anode to form chlorine, which then hydrolyzes to form hypochlorous acid. wikipedia.org Through a series of electrochemical and chemical reactions in the bulk solution, hypochlorite (B82951) is converted to the more stable chlorate. wikipedia.orgquora.com The process is typically carried out at temperatures between 80°C and 90°C and a pH of 6.1-6.4 to optimize the reaction rate and yield. wikipedia.org

Subsequent Electrochemical Reduction to Chlorite Species

Direct electrochemical synthesis of this compound from sodium chlorate is not the primary industrial method. However, chlorine dioxide can be generated via the electrolysis of a this compound solution. google.comresearchgate.net In this process, a this compound solution is electrolyzed in an undivided cell, where chlorine dioxide is formed at the anode and sodium hydroxide at the cathode. oxy.com This method is more commonly associated with small-scale, on-site generation of chlorine dioxide for disinfection purposes rather than for the bulk production of this compound. researchgate.net

Chemical Reduction Synthesis Pathways

The dominant commercial route for producing this compound involves the chemical reduction of sodium chlorate to generate an intermediate, chlorine dioxide (ClO₂), which is then converted to this compound. wikipedia.orgcdc.gov

Chlorine Dioxide Generation from Chlorate Precursors

The cornerstone of modern this compound manufacturing is the efficient and safe generation of chlorine dioxide gas from sodium chlorate. cdc.govkernsd.com This is achieved by reacting sodium chlorate with a reducing agent in a highly acidic solution. cdc.govmdpi.com

Acid-Mediated Reduction of Alkali Chlorates

A strong acid, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is essential to create the highly acidic conditions (e.g., 2.5-6 mol/L) required for the reduction of the chlorate ion. mdpi.comgoogle.comnih.gov The acid provides the hydrogen ions necessary for the complex series of reactions that ultimately yield chlorine dioxide. stackexchange.com The choice of acid and its concentration can influence the efficiency of the reaction and the purity of the resulting chlorine dioxide gas. cdc.govgoogle.com

Role of Reducing Agents

Various reducing agents can be used to convert chlorate to chlorine dioxide, each with distinct process characteristics, byproducts, and economic considerations. mdpi.comgoogle.com Common reducing agents include hydrogen peroxide, sulfur dioxide, hydrochloric acid, methanol (B129727), and sodium chloride. wikipedia.orgkernsd.com

Hydrochloric Acid (HCl): When hydrochloric acid is used as both the acid source and the reducing agent, chlorine is produced as a significant byproduct alongside chlorine dioxide. google.comintratec.us The reaction is: 2NaClO₃ + 4HCl → 2ClO₂ + Cl₂ + 2NaCl + 2H₂O google.com

Methanol (CH₃OH): The Solvay process utilizes methanol as the reducing agent. cdc.govgoogle.com While economically viable, the reaction between chlorate and methanol can be slow, and chloride ions act as a catalyst in the generation of chlorine dioxide. google.comtappi.orgresearchgate.net This process is widely used in the pulp and paper industry. wikipedia.orgnouryon.com

Sodium Chloride (NaCl): In what is known as the R2 process, sodium chloride acts as the reducing agent in a sulfuric acid medium. cdc.gov This process also co-produces chlorine gas. cdc.gov

The selection of a specific reducing agent depends on factors such as the required purity of the chlorine dioxide, economic viability, and the integration of byproducts with other chemical processes at the production facility. google.comnouryon.com

Table 1: Comparison of Common Reducing Agents in Chlorine Dioxide Generation

Reducing AgentCommon Process NameKey ByproductsRelative Reaction RateNotes
Hydrogen Peroxide (H₂O₂)HP-A, SVP-HPOxygen, Sodium SulfateFast acs.orgConsidered eco-friendly; produces chlorine-free ClO₂. wikipedia.orgmdpi.comwikipedia.org
Sulfur Dioxide (SO₂)MathiesonSodium Sulfate, Sulfuric AcidSlowProduces ClO₂ with low chlorine content. cdc.govgoogle.com
Methanol (CH₃OH)Solvay, SVP-LITEFormic Acid, Carbon Dioxide, Sodium SulfateSlow google.comEconomical; widely used in pulp mills. cdc.govnouryon.com
Sodium Chloride (NaCl)R2 ProcessChlorine, Sodium SulfateModerateCo-produces significant amounts of chlorine. cdc.gov
Hydrochloric Acid (HCl)N/AChlorine, Sodium ChlorideModerateActs as both the acid and reducing agent. google.comintratec.us

Once high-purity chlorine dioxide gas is generated, it is absorbed into a solution of sodium hydroxide, where a reducing agent, typically hydrogen peroxide, converts it to a stable solution of this compound. wikipedia.orgcdc.govfao.orgaphpharma.com The resulting solution can then be sold as is or dried to produce a solid, crystalline product. fao.orggoogle.com

Conversion of Chlorine Dioxide to this compound

The industrial synthesis of this compound (NaClO₂) commonly involves a two-step process where sodium chlorate is first reduced to chlorine dioxide (ClO₂), which is then converted to this compound. This section focuses on the second critical stage: the transformation of gaseous chlorine dioxide into the stable this compound salt. The process is typically achieved by absorbing the chlorine dioxide gas into a solution containing an alkaline medium and a reducing agent.

The conversion process begins by introducing the chlorine dioxide gas generated from the first stage into an absorption tank. This tank contains an alkaline solution, typically sodium hydroxide (NaOH), which serves as the medium for the reaction. The chlorine dioxide gas is absorbed by the lye, creating a mixed solution that includes dissolved chlorine dioxide, sodium hydroxide, and subsequently, the formed this compound. The use of an alkaline environment is crucial for the stability of the resulting chlorite ions. The process is continuous, with the semi-finished this compound solution overflowing from the absorption tank to a storage tank for further processing.

2ClO₂ + 2NaOH + H₂O₂ → 2NaClO₂ + 2H₂O + O₂↑

This reaction highlights that for every two moles of chlorine dioxide, one mole of hydrogen peroxide is required, yielding this compound, water, and oxygen as the primary products. The use of hydrogen peroxide is advantageous as it produces high-purity this compound, often exceeding 95%, which can reduce the need for extensive post-treatment purification processes.

Advancements in Cleaner Production Technologies

In response to increasing environmental regulations and economic pressures, significant research has focused on developing cleaner and more efficient production technologies for this compound. These advancements target waste reduction, by-product management, and the optimization of reaction parameters.

Modern production methodologies emphasize the reduction and recycling of waste streams. In a novel cleaner process, waste acid from the chlorine dioxide generation stage is dramatically reduced through recycling. By-products, such as sodium sulfate, are also minimized and reclaimed for other uses. Process designs now incorporate features like acid mist purification towers to capture and neutralize small amounts of chlorine and sulfuric acid mist that may be carried over from the reaction stage. Furthermore, after the crystallization of this compound, the remaining alkaline mother liquor is often recycled back into the process, minimizing waste. Some advanced systems are designed to achieve zero wastewater discharge by comprehensively treating and reclaiming acid waste liquids.

Below is a data table summarizing optimized reaction conditions from various studies for the generation of chlorine dioxide, the precursor to this compound.

ParameterOptimized ValueSource(s)
Reaction Temperature 40°C - 80°C (specifically 55°C in one process)
Reaction Pressure -0.005 to -0.095 MPa (negative pressure)
Acidity 2.5 - 6 mol/L
Molar Ratio (NaClO₃:H₂O₂:H₂SO₄) 1 : 0.55-0.9 : 1.3-2.5

Kinetic studies on related systems, such as the reaction between this compound and hydrochloric acid at low concentrations, have determined the reaction order with respect to the reactants, providing data for precise process control. Such optimization leads to higher target conversion rates, with yields of this compound reaching over 95%.

Production Economics and Process Efficiency Research

The economic viability of this compound production is intrinsically linked to process efficiency, raw material costs, and capital investment. Research in this area focuses on enhancing process efficiency to reduce both capital expenditure (Capex) and operating expenses (Opex).

A primary factor in production cost is the transformation efficiency of sodium chlorate, the initial raw material. Processes that achieve high conversion rates and high purity (above 95%) are more economical as they reduce the costs associated with subsequent purification steps and equipment. The choice of reducing agent also has a significant economic impact. While hydrogen peroxide is common, research into lower-cost complex reducing agents, such as starch and sulfurous iron ore, has shown the potential to reduce raw material costs to as little as one-fifth to one-third of traditional agents.

Technological innovations also contribute to improved economics. The development of highly automated, energy-efficient production plants leads to lower operating costs and a more competitive final product. Economic analyses of this compound production provide detailed insights into the breakdown of costs, including raw materials, utilities, labor, and maintenance, guiding investment and process selection decisions.

The following table outlines key factors that influence the economics of this compound production.

Economic FactorDescriptionSource(s)
Capital Investment (Capex) Costs associated with plant construction, including process units and infrastructure.
Operating Costs (Opex) Ongoing expenses, including raw materials, utilities, labor, and maintenance.
Raw Material Cost Cost of precursors like sodium chlorate and reducing agents. Can be lowered by using cheaper alternatives.
Process Efficiency High conversion rates (>95%) reduce the need for costly purification, lowering overall production costs.
Technology & Automation Modern, automated, and energy-efficient technologies can significantly reduce long-term operating costs.

Chemical Reactivity and Reaction Mechanisms of Sodium Chlorite

Generation of Chlorine Dioxide as the Primary Active Species

Chlorine dioxide (ClO₂) is a highly reactive oxidizing gas that is readily soluble in water and is the main active species generated from sodium chlorite (B76162) under acidic conditions. oxy.com The generation of chlorine dioxide from sodium chlorite is the basis for many of its applications, including its use as a disinfectant and bleaching agent. wikipedia.orgoxy.com The process involves the initial formation of chlorous acid, which then undergoes further reactions. fao.orgusda.gov

Several methods exist for generating chlorine dioxide from this compound, typically involving acidification or reaction with other chlorine species. These include the reaction with chlorine gas, the reaction with a mixture of acid and sodium hypochlorite (B82951), and the reaction solely with an acid. oxy.com The efficiency and yield of chlorine dioxide production can vary depending on the specific method and reaction conditions employed. oxy.com

Acidification Chemistry and Chlorous Acid Formation

The initial step in the generation of chlorine dioxide from this compound under acidic conditions is the formation of chlorous acid (HClO₂). This occurs when hydrogen ions (H⁺) from the added acid react with the chlorite ions (ClO₂⁻) in an equilibrium reaction. fao.orgusda.gov

The equilibrium between chlorite ion and chlorous acid is pH-dependent. At lower pH values (more acidic conditions), the equilibrium shifts towards the formation of chlorous acid. fao.orgusda.gov For instance, at a pH of 2.3, approximately 31% of chlorite is converted to chlorous acid, while at pH 3.2, this conversion drops to about 6%. fao.org Chlorous acid is a metastable intermediate, meaning it is relatively unstable and prone to further reaction. fao.orgiarc.fr

The formation of chlorous acid can be represented by the following equilibrium:

ClO₂⁻ + H⁺ ⇌ HClO₂

Various food-grade acids, such as citric acid, phosphoric acid, hydrochloric acid, malic acid, or sodium hydrogen sulfate, can be used to acidify this compound solutions to generate acidified this compound (ASC), where chlorous acid is a key component. fao.org

Decomposition Pathways to Chlorine Dioxide and Other Oxy-chlorine Species

Chlorous acid formed upon acidification of this compound is unstable and undergoes disproportionation and decomposition reactions, leading to the formation of chlorine dioxide and other oxy-chlorine species, such as chlorate (B79027) (ClO₃⁻) and chloride (Cl⁻). fao.orgiarc.frusda.gov The specific pathways and the proportion of each species formed are influenced by factors such as pH, temperature, and the concentration of chloride ions and other catalysts. fao.orgiarc.frcdnsciencepub.com

One of the key decomposition pathways of chlorous acid leads to the formation of chlorine dioxide. This disproportionation reaction can be complex and involve several intermediates. psu.eduresearchgate.net

4 ClO₂⁻ + 2 H⁺ → 2 ClO₂ + ClO₃⁻ + Cl⁻ + H₂O researchgate.net

Another method for generating chlorine dioxide involves the reaction of this compound with chlorine gas or hypochlorous acid. oxy.comwikipedia.org For example, the reaction with chlorine gas can be represented as:

2 NaClO₂ + Cl₂ → 2 ClO₂ + 2 NaCl researchgate.netwikipedia.org

Oxidative Chemistry in Organic Synthesis

This compound is a valuable oxidant in organic synthesis, particularly for the selective oxidation of aldehydes to carboxylic acids. wikipedia.orgatlanchimpharma.comdergipark.org.tr Its use in this context often leverages the oxidative power of the chlorous acid and chlorine dioxide generated under controlled acidic conditions. dergipark.org.trpsiberg.com

Aldehyde Oxidation to Carboxylic Acids (Pinnick Oxidation)

One of the most well-known applications of this compound in organic synthesis is the Pinnick oxidation, which is a mild and effective method for converting aldehydes into their corresponding carboxylic acids. wikipedia.orgwikipedia.orgnrochemistry.com This reaction is particularly useful for oxidizing sensitive or α,β-unsaturated aldehydes, where other oxidation methods might lead to undesired side reactions or degradation. wikipedia.orgresearchgate.net

The Pinnick oxidation is typically carried out under mild acidic conditions, often buffered, using this compound as the oxidant. wikipedia.orgnrochemistry.com The reaction is usually performed in a solvent mixture, such as tert-butanol (B103910) and water. nrochemistry.com

The general reaction can be represented as:

RCHO + NaClO₂ → RCOOH

where RCHO is an aldehyde and RCOOH is the corresponding carboxylic acid.

The Pinnick oxidation has been widely applied in the synthesis of various organic molecules, including natural products and pharmaceuticals. researchgate.netresearchgate.net Its tolerance of a wide range of functional groups and its ability to react with sterically hindered aldehydes contribute to its utility in complex synthetic routes. wikipedia.orgresearchgate.net

Mechanistic Insights into Chlorous Acid Activity

The proposed mechanism for the Pinnick oxidation involves chlorous acid (HClO₂) as the active oxidizing species. psiberg.comwikipedia.orgwenxuecity.com Under the mild acidic conditions of the reaction, this compound is protonated to form chlorous acid. psiberg.comwikipedia.org

The mechanism is thought to begin with the addition of chlorous acid to the aldehyde carbonyl group. psiberg.comwikipedia.orgwenxuecity.com This forms a labile intermediate, which then undergoes a pericyclic fragmentation. psiberg.comwikipedia.orgresearchgate.net In this fragmentation step, the aldehyde hydrogen is transferred to an oxygen atom of the chlorine species, leading to the formation of the carboxylic acid product and hypochlorous acid (HOCl) as a byproduct. psiberg.comwikipedia.orgwenxuecity.com

The mechanistic steps can be summarized as:

Formation of chlorous acid from chlorite and acid. psiberg.comwikipedia.org ClO₂⁻ + H⁺ ⇌ HClO₂

Addition of chlorous acid to the aldehyde. psiberg.comwikipedia.org RCHO + HClO₂ → Intermediate

Pericyclic fragmentation of the intermediate to yield the carboxylic acid and hypochlorous acid. psiberg.comwikipedia.org Intermediate → RCOOH + HOCl

Density functional theory (DFT) studies have provided further insights into the mechanism, suggesting that the reaction proceeds through a distorted six-membered ring transition state in the initial step, followed by a highly exergonic fragmentation step. researchgate.netnih.gov The first step, the reaction between chlorous acid and the aldehyde, is considered the rate-determining step. researchgate.netnih.gov

Role of Chlorine Scavengers in Reaction Control

A significant aspect of the Pinnick oxidation is the use of a chlorine scavenger. The byproduct of the oxidation, hypochlorous acid (HOCl), is also a reactive oxidizing agent. wikipedia.orgwenxuecity.com HOCl can react with the this compound reactant, consuming it and reducing the efficiency of the desired oxidation. wikipedia.orgwenxuecity.comnih.gov Furthermore, HOCl can participate in undesired side reactions with the organic substrate or product, such as addition to double bonds, leading to the formation of halohydrins. wenxuecity.com

To mitigate these side reactions and ensure the efficient oxidation of the aldehyde, a chlorine scavenger is typically added to the reaction mixture. wikipedia.orgnrochemistry.comwenxuecity.com The scavenger reacts preferentially with the hypochlorous acid as it is formed, effectively removing it from the reaction system. wenxuecity.com

A commonly used chlorine scavenger in the Pinnick oxidation is 2-methyl-2-butene (B146552). wikipedia.orgnrochemistry.com Other scavengers, such as sulfamic acid, have also been reported. tandfonline.com The presence of a scavenger helps to maintain the selectivity of the reaction and improve the yield of the desired carboxylic acid product. wenxuecity.com

While detailed quantitative data tables on reaction yields or kinetics directly from the search results for inclusion here are limited, research findings highlight the effectiveness of this compound in oxidizing a broad range of aldehydes under mild conditions, often achieving high yields. dergipark.org.trresearchgate.nettandfonline.com The method is particularly noted for its tolerance of sensitive functional groups. wikipedia.orgresearchgate.net

Scope and Limitations for Diverse Functional Groups

This compound-mediated oxidations, particularly the Pinnick oxidation of aldehydes to carboxylic acids, are known for their tolerance of a broad spectrum of functional groups. wikipedia.orgpsiberg.com Groups such as hydroxides, epoxides, benzyl (B1604629) ethers, halides (including iodides), and even stannanes are generally stable under typical reaction conditions. wikipedia.orgpsiberg.com

However, certain functional groups and substrate types can present limitations. Lower yields may be observed with aliphatic α,β-unsaturated aldehydes and more hydrophilic aldehydes. wikipedia.orgpsiberg.com Electron-rich aldehyde substrates and double bonds can sometimes undergo chlorination as a competing side reaction. wikipedia.orgpsiberg.com The use of dimethyl sulfoxide (B87167) (DMSO) as a solvent can sometimes improve yields in these challenging cases. psiberg.com Unprotected aromatic amines and pyrroles are generally not well-suited substrates for these reactions. wikipedia.orgpsiberg.com Chiral α-aminoaldehydes can also be problematic due to potential epimerization and the facile oxidation of amino groups to N-oxides. wikipedia.orgpsiberg.com In the oxidation of sulfides to sulfones using this compound and HCl, reactivity can diminish with substrates containing strong electron-donating groups or significant steric hindrance. mdpi.com

Oxidation of Unsaturated Systems (e.g., Alkyl Furans, Olefins)

This compound has been employed in the oxidative transformation of unsaturated systems, including olefins and alkyl furans. It can act as an oxidant in the epoxidation of olefins. thieme-connect.comchemicalbook.com Mechanistic studies suggest that chlorine dioxide is the key epoxidizing agent in some of these reactions. thieme-connect.com

Alkyl furans can be converted to γ-hydroxybutenolides using this compound. thieme-connect.comchemicalbook.comresearchgate.net For instance, 3,4-disubstituted furans have been shown to convert to γ-hydroxy butenolides using this compound in aqueous ethanol (B145695) containing sodium dihydrogenphosphate. thieme-connect.com The presence of ester groups directly attached to the furan (B31954) ring can prevent this oxidation. thieme-connect.com this compound has also been used to convert alkyl furans to the corresponding 4-oxo-2-alkenoic acids in a one-pot synthesis. wikipedia.org Furthermore, this compound acts as an oxidant in furan-opening reactions and the ring expansion of furylcarbinols. thieme-connect.com

Oxidative Transformations of Nitrogen- and Sulfur-Containing Compounds

This compound is effective in the oxidative transformation of various nitrogen- and sulfur-containing functional groups.

Conversion of Sulfides to Sulfones

This compound is a practical reagent for the oxidation of sulfides to sulfones. mdpi.comresearchgate.netresearchgate.netnih.gov A method utilizing this compound and hydrochloric acid in organic solvents allows for the in situ generation of chlorine dioxide, which acts as the oxidant. mdpi.comresearchgate.netresearchgate.netnih.gov This approach can provide high yields and excellent selectivity for sulfone formation, as demonstrated by the near-quantitative conversion of diphenyl sulfide (B99878) to diphenyl sulfone under optimized conditions in solvents like ethyl acetate (B1210297) and acetonitrile. mdpi.comresearchgate.netresearchgate.net This method offers an alternative to aqueous oxidations, overcoming challenges related to substrate solubility and undesired side reactions in water. mdpi.comresearchgate.net The method is compatible with various aryl, benzyl, and alkyl sulfides, although sterically hindered or electron-rich substrates may show reduced reactivity. mdpi.comnih.gov

Substrate Product Solvent Yield (%)
Diphenyl sulfide Diphenyl sulfone Acetonitrile 96
Diphenyl sulfide Diphenyl sulfone Ethyl acetate 95
Sulfides with p-halogen substituents Sulfones Ethyl acetate 82-86

Table 1: Examples of Sulfide Oxidation to Sulfones using NaClO2/HCl mdpi.com

Oxidation of Alcohols to Carbonyls and Carboxylic Acids

This compound is a known oxidant for the conversion of alcohols to carbonyl compounds and carboxylic acids. It is frequently used in the Pinnick oxidation for the oxidation of aldehydes to carboxylic acids under mild acidic conditions. wikipedia.orgwikipedia.org This reaction typically employs this compound in a buffered solution, often with a scavenger like 2-methyl-2-butene to consume hypochlorous acid, a reactive byproduct that can interfere with the desired reaction or cause side reactions like halohydrin formation with double bonds. wikipedia.orgpsiberg.combham.ac.uk Chlorous acid is considered the active oxidant in the Pinnick oxidation mechanism. wikipedia.orgpsiberg.com

While primarily known for aldehyde oxidation to carboxylic acids, this compound can also be used to oxidize primary alcohols directly to carboxylic acids, often in a two-step process proceeding through the aldehyde intermediate. bham.ac.ukchemguide.co.uk Efficient methods for oxidizing primary alcohols to carboxylic acids using stoichiometric this compound, catalytic TEMPO, and NaOCl have been developed, offering improved yields and purity compared to other protocols. thieme-connect.com this compound can also oxidize secondary alcohols to ketones. bham.ac.uk It can be chemoselective, oxidizing alcohols in the presence of sulfides. bham.ac.uk

Oxidative Deprotection Reactions

This compound has been applied in oxidative deprotection strategies. It has been employed in the oxidative deprotection of 1,3-dithiane (B146892) groups. thieme-connect.comchemicalbook.comresearchgate.net This provides a facile and mild alternative for the removal of this protecting group. thieme-connect.com Additionally, this compound has been demonstrated as a rapid and efficient method for the deprotection of oximes to their corresponding carbonyl compounds (aldehydes and ketones) in water. researchgate.netresearchgate.net This protocol is applicable to a range of aldoximes and ketoximes, yielding good to excellent results. researchgate.net

Iodination of Aromatic and Heterocyclic Compounds

This compound, often in conjunction with sodium iodide and an acid like HCl, is used for the iodination of aromatic and heterocyclic compounds. thieme-connect.comchemicalbook.comresearchgate.netresearchgate.net This system provides a mild, inexpensive, and non-toxic method for introducing iodine into these ring systems. researchgate.net The procedure is applicable to phenols (including estradiol (B170435) and naphthol), aromatic amines, and various heterocyclic substrates such as indoles, 8-hydroxyquinoline, and imidazole, typically yielding the iodinated products in fair to excellent yields with simple isolation protocols. researchgate.net Oxidative iodination reactions, where an iodine anion or molecule is oxidized to I+ in situ, are effective for electrophilic substitution on aryl compounds, and the NaClO2/NaI system facilitates this process. researchgate.net

Inorganic and Environmental Redox Reactions

This compound is involved in numerous inorganic and environmental redox reactions, particularly in the context of water treatment and air pollution control. Its ability to oxidize various inorganic species and gaseous pollutants is central to these applications.

Oxidation of Metal Species (e.g., Copper, Iron, Manganese)

This compound can react with various metal species, leading to their oxidation. For instance, iron species (Fe⁰, Fe²⁺, or Fe³⁺) can activate chlorite, contributing to the removal of both chlorite and organic contaminants through the formation of high-valent iron-oxo species and chlorine dioxide nih.govresearchgate.net. This activation process is highly dependent on pH nih.gov. Studies have shown that nonheme iron complexes can react with chlorite via oxygen atom transfer, forming iron(IV)-oxo intermediates acs.org. Manganese complexes have also been shown to catalyze the formation of chlorine dioxide from chlorite nih.govresearchgate.net.

While direct reactions of this compound with copper and manganese metal species are less explicitly detailed in the provided results, the general principle of redox reactions involving metal ions and oxychlorine species suggests such interactions are possible. For example, copper can catalyze the decomposition of sodium hypochlorite, another oxychlorine compound, leading to the formation of oxygen researchgate.net. The dissolution of manganese can be influenced by the presence of metal ions like copper and iron, which participate in redox cycles mdpi.com.

Reactions with Gaseous Pollutants (e.g., NOx, SOx, Elemental Mercury)

This compound is effective in the removal of various gaseous pollutants, including nitrogen oxides (NOx), sulfur oxides (SOx), and elemental mercury (Hg⁰) from flue gases tandfonline.comtandfonline.com. This is often achieved through oxidative scrubbing processes.

Mechanism of Nitric Oxide Oxidation Pathways

This compound can oxidize nitric oxide (NO) to higher nitrogen oxides, such as nitrogen dioxide (NO₂) and dinitrogen pentoxide (N₂O₅), which are more water-soluble and thus easier to remove google.comgoogle.com. The oxidation of NO by solid this compound can occur via two main pathways. One involves the direct reaction of NO with solid NaClO₂. The other pathway involves the reaction of NO with chlorine dioxide (OClO) and chlorine monoxide (ClO), which are produced from the reaction of NO₂ with NaClO₂ and the reaction of NO with OClO, respectively researchgate.netnih.govacs.org. Under acidic conditions, chlorite ions can convert into chlorine and chlorine dioxide, which are stronger oxidants and can increase the NO oxidation rate aidic.it. Hydrodynamic cavitation combined with NaClO₂ has also been shown to enhance NO removal efficiency, particularly at lower pH values where an acidic oxidation mechanism is followed mdpi.com.

A simplified representation of potential NO oxidation pathways involving this compound and its decomposition products is shown in the table below:

Reactant(s)Product(s)Conditions/NotesSource
NO + NaClO₂(s)NO₂Direct reaction (one pathway) researchgate.netnih.govacs.org
NO₂ + NaClO₂(s)OClO + NaNO₃(s)Produces OClO researchgate.netacs.org
NO + OClONO₂ + ClOOClO oxidizes NO researchgate.netnih.govacs.org
NO + ClOProducts (not explicitly detailed in source)ClO produced from NO + OClO reaction researchgate.netnih.govacs.org
ClO₂⁻ (acidic)Cl₂ + ClO₂Formation of stronger oxidants under low pH aidic.it
NO + ClO₂⁻ (acidic)Products (oxidized NOx)Reaction in acidic solution mdpi.com
NO + ClO₂ (acidic)Products (oxidized NOx)Reaction in acidic solution mdpi.com
Interaction with Sulfur Dioxide and Mercury Species

This compound is effective in removing sulfur dioxide (SO₂) and elemental mercury (Hg⁰) from flue gases tandfonline.comtandfonline.com. SO₂ can react with this compound and/or chlorine dioxide, particularly at low pH tandfonline.com. The reaction between SO₂ and solid this compound can generate gaseous chlorinated species such as OClO, Cl, ClO, and Cl₂, which can enhance the oxidation of NO and Hg⁰ researchgate.net. In the gas phase, chlorite anions can oxidize SO₂ through oxygen-atom, oxygen-ion, and double oxygen transfer reactions nih.govmdpi.com.

For elemental mercury, this compound solutions can facilitate its oxidative absorption researchgate.netascelibrary.org. Higher concentrations of this compound generally favor Hg⁰ removal, with greater efficiency observed in acidic solutions compared to alkaline ones researchgate.netstackexchange.com. The removal mechanism for Hg⁰ may involve the analysis of Hg²⁺ concentration in the spent solution and comparison of electrode potentials ascelibrary.org. Acidic conditions and higher temperatures can favor mercury absorption researchgate.netstackexchange.com. The reaction between elemental mercury and aqueous sodium hypochlorite (a related oxidant) has been studied, showing that aqueous free chlorine is an active species ijesd.org. While sodium hypochlorite is a different compound, this suggests the role of active chlorine species in mercury oxidation. The formation of a mercury(II)-chlorine ion complex (HgClO₂⁺) has been observed in the mercury(II)-chlorite ion system, which is attributed to an autocatalytic redox cycle acs.org.

Data on the removal efficiencies of SO₂ and Hg⁰ using this compound in flue gas treatment systems highlight its effectiveness, particularly when applied before a wet scrubber tandfonline.comtandfonline.com.

PollutantThis compound Application PointRemoval EfficiencyNotesSource
SO₂Before wet scrubberCompleteAt relatively high chlorite concentrations tandfonline.com
SO₂After wet scrubberTraditional removalFollows traditional wet scrubber mechanism tandfonline.com
Hg⁰Before wet scrubberOxidized and removedAt higher chlorite concentrations tandfonline.com
Hg⁰After wet scrubberMost effective at low chlorite concentrationsBest for Hg control or additional step tandfonline.com

Interaction with Cyanide Species

This compound can interact with cyanide species, particularly in wastewater treatment. While alkaline chlorination using sodium hypochlorite is a predominant method for cyanide wastewater treatment, involving the oxidation of cyanide to cyanate (B1221674) sensorex.comredalyc.org, chlorine dioxide generated from this compound is also effective in oxidizing cyanide oxy.com. Chlorine dioxide can oxidize simple cyanide to cyanate, and potentially further to carbon dioxide and nitrogen, depending on reaction conditions oxy.com. The reaction with free cyanide is reported to be instantaneous with chlorine dioxide oxy.com. Cyanide complexes, such as those containing copper, can be destroyed by chlorine dioxide oxy.comoxy.com. The oxidation of cyanide to cyanate by chlorine dioxide in neutral and alkaline solutions below pH 10 typically requires approximately 2.5 mg/L of chlorine dioxide per 1 mg/L of cyanide ion oxy.com. An optimal pH range of 8-10 is suggested for the reaction between chlorine dioxide and oxidizable cyanides oxy.com. Importantly, chlorine dioxide has not been observed to form toxic cyanogen (B1215507) chloride during cyanide oxidation, unlike chlorine oxy.com.

Advanced Applications and Process Chemistry of Sodium Chlorite

Pulp and Paper Bleaching Processes

Sodium chlorite (B76162) plays a significant role in the bleaching of pulp for paper production, primarily within Elemental Chlorine Free (ECF) technologies. The goal of pulp bleaching is to remove lignin (B12514952) and other impurities that impart color, thereby increasing pulp brightness and quality.

Elemental Chlorine Free (ECF) Bleaching Technologies

ECF bleaching aims to reduce or eliminate the use of elemental chlorine (Cl₂) in the pulp bleaching process to minimize the formation of harmful chlorinated organic compounds. Chlorine dioxide (ClO₂) is the dominant bleaching agent in ECF processes globally. kemira.comnouryon.com Sodium chlorite serves as a precursor for the on-site generation of chlorine dioxide. epa.govnouryon.comnouryon.com This on-site generation is preferred because chlorine dioxide is an explosive and water-soluble reagent that is difficult to transport. idosi.org The production of ClO₂ from this compound typically involves activation with an oxidizing agent or acid. epa.gov Various reducing agents, such as hydrogen peroxide, sulfur dioxide, methanol (B129727), and hydrochloric acid, can be used to produce chlorine dioxide from sodium chlorate (B79027) (NaClO₃), which is often the initial material in the ClO₂ generation process that ultimately utilizes this compound. kemira.com Over 90% of the sodium chlorate produced worldwide is used by the pulp and paper industry to generate chlorine dioxide for ECF bleaching. nouryon.comnouryon.com

Integration with Hydrogen Peroxide Delignification

This compound bleaching can be integrated with hydrogen peroxide delignification in ECF bleaching sequences. One proposed method involves hydrogen peroxide delignification of pulp in an acidic medium, followed by alkaline treatment and a two-step this compound bleaching process in an acidic medium with intermediate oxidative alkaline extraction. idosi.orgresearchgate.net This approach aims to simplify the bleaching process by potentially excluding steps like oxygen-alkaline bleaching under pressure and the industrial production of chlorine dioxide directly from sodium chlorate. idosi.orgresearchgate.net Hydrogen peroxide is mainly used as an oxidative bleaching agent for various pulp types and can act as both a strong oxidizing and reducing agent. kemira.com

Impact on Pulp Quality and Lignin Removal

This compound, particularly through the action of chlorine dioxide, is known for its selective delignifying effect. idosi.orgresearchgate.net Chlorine dioxide primarily attacks the aromatic rings of lignin while largely preserving the cellulose (B213188) fibers, leading to superior pulp strength compared to other oxidants. kemira.com Studies have shown that this compound delignification can be a highly effective method for removing lignin from hardwood samples. ncsu.eduresearchgate.net This selective removal of lignin contributes to increased pulp whiteness and improved enzymatic conversion yields of carbohydrates in subsequent processes. ncsu.eduresearchgate.net While effective for lignin removal and achieving high brightness, laboratory-scale chlorite delignification methods, while selective, may not be suitable for mill-scale bleaching due to high chemical costs. researchgate.net The degree of oxidative and hydrolytic degradation of cellulose and the changes in physicochemical, structural, and morphological properties of pulp fibers during bleaching influence the quality of the bleached pulp. idosi.orgresearchgate.net Optimized conditions for this compound bleaching can result in a highly selective delignifying and mild bleaching effect on pulp. idosi.orgresearchgate.net

Textile Bleaching Chemistry

This compound is a significant bleaching chemical in the textile industry, valued for its ability to achieve high whiteness with minimal fiber damage. tandfonline.comdergipark.org.trresearchgate.netresearchgate.net

Enhanced Whiteness and Fiber Integrity

This compound ensures that textile materials treated with it exhibit a high degree of whiteness and low loss of strength. tandfonline.comdergipark.org.trresearchgate.net Compared to other reagents, this compound can result in less weight loss in the fabric. dergipark.org.trresearchgate.net It is suitable for bleaching various fibers, including cotton and linen, and synthetic fibers, but not protein fibers like wool. univook.comgoogle.com The reaction of this compound with colored groups in cotton fabric contributes to the increase in whiteness. tandfonline.com Studies have shown that cotton fabrics bleached with this compound can have higher strength values, less damage, and less residue compared to fabrics bleached with other agents. tandfonline.com Achieving high whiteness values with reduced water and chemical usage in textile bleaching is important for economic and environmental reasons. dergipark.org.trresearchgate.net

Role of Bleaching Stabilizers and Process Optimization

The activation of stable aqueous this compound solutions, particularly under alkaline conditions, requires acidification. dergipark.org.tr The rate of this compound decomposition into chlorine dioxide increases with decreasing pH and increasing temperature. dergipark.org.tr Maximum ClO₂ synthesis occurs between pH 2.5 and 3.0. dergipark.org.trresearchgate.net Acids such as formic, acetic, or phosphoric acid are recommended to adjust pH values for optimal ClO₂ generation. dergipark.org.trresearchgate.net

Corrosion Prevention in Bleaching Equipment

In bleaching processes, particularly in the textile industry where this compound is used for bleaching natural fibers like cotton and linen, the potential for corrosion of stainless-steel equipment is a significant concern. univook.comwanabio.com The bleaching process often involves weakly acidic conditions and elevated temperatures, which can exacerbate the corrosive effects of the chemicals involved. researchgate.netresearchgate.net

To mitigate this issue, this compound bleaching stabilizers are employed. univook.comwanabio.com These stabilizers play a crucial role in regulating the bleaching action and controlling the generation of corrosive by-products, such as chlorine dioxide gas, especially under low pH conditions. univook.comwanabio.com By maintaining the stability of the bleaching environment and preventing the excessive release of corrosive substances, these stabilizers help protect stainless-steel equipment from degradation, extending its lifespan and ensuring the efficiency and cost-effectiveness of the bleaching process. univook.comwanabio.com Research indicates that these auxiliaries are designed to limit chlorine dioxide evolution and corrosion of stainless steel, enabling the efficient use of this compound in bleaching machinery. researchgate.net Various grades of stainless steel have been tested to determine their suitability for use in this compound bleaching liquors. researchgate.net

Water and Wastewater Treatment Technologies

This compound is extensively used in water and wastewater treatment, primarily through the generation of chlorine dioxide. oxy.comepa.gov Chlorine dioxide serves as a potent oxidant and disinfectant in these applications. oxy.comepa.gov

Oxidation of Dissolved Inorganic Contaminants

Chlorine dioxide is a powerful oxidizing agent with selective reactivity, making it suitable for oxidizing various dissolved inorganic contaminants in water. oxy.com It can oxidize soluble manganese and iron compounds, which are common causes of staining in water systems. oxy.com This oxidation process helps to remove these metals from the water.

Hydrogen Sulfide (B99878) Odor Control Strategies

This compound is widely used for hydrogen sulfide (H₂S) odor control in wastewater treatment. epa.govusptechnologies.com Hydrogen sulfide is a common source of noxious odors in wastewater systems. idiclo2.comlantecp.com this compound, particularly in its ionic form, is highly reactive with hydrogen sulfide. oxy.com It can rapidly oxidize H₂S in sour water streams, eliminating the odor at the source. usptechnologies.comidiclo2.com

Under neutral-acidic pH conditions, the reaction between hydrogen sulfide and this compound can be represented by the equation: 2 H₂S + NaClO₂ → 2 S + HCl + NaOH + H₂O. usptechnologies.commojoactive.dev

Under alkaline pH conditions, the reaction is: S²⁻ + 2 NaClO₂ → SO₄²⁻ + 2 NaCl. usptechnologies.commojoactive.dev

Research has demonstrated the effectiveness of chlorite-based oxidant blends in reducing H₂S levels in wastewater. For example, one study showed that the use of a chlorite feed system reduced H₂S gas at a belt filter press from 35-55 ppm down to 0-3 ppm. usptechnologies.com This rapid oxidation makes this compound a fast-reacting solution for immediate odor control. usptechnologies.commojoactive.dev

Here is a table summarizing the theoretical dose ratios for hydrogen sulfide oxidation by this compound based on pH:

pH ConditionTheoretical Dose Ratio (lbs NaClO₂ per lb H₂S)
Neutral-Acidic1.4 mojoactive.dev
Alkaline5.6 mojoactive.dev

Note: Practical dose rates may vary depending on the specific application and conditions. mojoactive.dev

Food Processing and Preservation Applications

This compound is utilized in the food industry primarily as a sanitizing and antimicrobial agent, often in the form of acidified this compound (ASC). hyenviro.comomri.org ASC is produced by acidifying an aqueous solution of this compound with a food-grade acid, such as citric acid, phosphoric acid, hydrochloric acid, or malic acid. hyenviro.comfoodstandards.gov.aufao.orgfoodstandards.gov.au This acidification generates chlorine dioxide and other oxy-chlorine species, which possess potent antimicrobial properties effective against bacteria, viruses, and fungi that can cause food spoilage or foodborne illnesses. hyenviro.comomri.orgfao.org

ASC is applied to food surfaces through spraying or dipping to reduce microbial contamination on various products, including poultry, meat, fish, fruits, and vegetables. hyenviro.comomri.orgfoodstandards.gov.aufao.org It is also used for water disinfection in food processing plants and for washing fruits, vegetables, and seafood. hyenviro.com The use of ASC can contribute to extending the shelf life of certain food products by preventing microbial growth. hyenviro.com

Acidified this compound acts as a secondary direct antimicrobial food treatment, meaning it is applied directly to food but its technical effect primarily occurs during processing and handling, and it does not persist with a continuous technical effect in the final product. omri.org For instance, when used on poultry carcasses, ASC kills microbes on the surface but breaks down quickly. omri.org

The concentration and conditions for using this compound in food processing are subject to strict regulations to ensure that any residues on food remain at safe levels. hyenviro.com

Surface Sanitation and Microbial Inactivation

This compound is extensively used in the generation of chlorine dioxide for the treatment and disinfection of water, including municipal drinking water and water utilized in food manufacturing. epa.govidiclo2.com This application is critical for controlling microbial growth and ensuring public health and safety. Acidified this compound (ASC) solutions have demonstrated effectiveness as food-contact sanitizers and are generally effective against both gram-positive and gram-negative bacteria. foodprotection.org Studies have shown that ASC treatments can be more effective against Escherichia coli O157:H7 biofilm cells compared to other sanitizing solutions like sodium hypochlorite (B82951). foodprotection.org For instance, dipping fresh-cut apples in a this compound solution (500 mg/L for 5 minutes) has been shown to reduce E. coli populations significantly. researchgate.net Another study indicated that this compound (200 mg/L for 1 minute) inactivated E. coli by 3.6 log CFU/g during storage. researchgate.net The effectiveness of chlorine-based disinfectants, including those derived from this compound, lies in their ability to interact with various biomolecules in microorganisms, causing cellular damage. scielo.org.mx

Inhibition of Enzymatic Browning in Produce

Enzymatic browning is a common issue in fresh-cut fruits and vegetables, negatively impacting their quality and marketability. This compound has shown a strong inhibitory effect on enzymatic browning in fresh-cut produce. ucanr.edunih.gov Research suggests that this anti-browning property is attributed to two primary mechanisms: the direct inactivation of polyphenol oxidase (PPO) and the oxidative degradation of phenolic substrates. ucanr.edunih.gov Studies on fresh-cut apples have indicated that this compound treatments significantly inhibit the browning reaction and reduce polyphenol oxidase activities. researchgate.net For example, the browning reaction of chlorogenic acid catalyzed by PPO was significantly inhibited by this compound at a specific concentration and pH. ucanr.edunih.gov Furthermore, this compound has been observed to cause the degradation of chlorogenic acid into other compounds, such as quinic acid and caffeic acid, under certain conditions. ucanr.edunih.gov

Specialized Industrial Applications

Beyond sanitation and food processing, this compound finds application in several specialized industrial processes.

Etching in Electronics Manufacturing

In the electronics industry, this compound is used for etching printed circuits. idiclo2.comiarc.fr This process involves the selective removal of copper metal from a substrate to create the desired circuit patterns. This compound facilitates this by directly oxidizing copper metal to copper(II). iarc.fr While other etching solutions exist, such as mixtures of hydrochloric acid and hydrogen peroxide or sodium hypochlorite and hydrochloric acid, this compound plays a role in specific etching processes within electronics manufacturing. allpcb.com

Oil Recovery Operations

This compound is also utilized in oil recovery operations. epa.govidiclo2.com In the oil and gas industry, it can be applied for controlling sulfide-reducing bacteria, which can cause souring of the oil and gas and lead to corrosion of equipment. epa.gov While the search results did not provide detailed mechanisms or extensive data tables specifically on this compound's direct role in enhanced oil recovery (EOR) beyond microbial control, the broader field of chemical EOR involves injecting chemicals to alter fluid-fluid and/or fluid-rock interactions in the reservoir to improve oil displacement. d-nb.inforesearchgate.net Common chemical EOR methods involve polymers, surfactants, and alkaline agents, which can reduce interfacial tension, alter wettability, and improve injectant viscosity. d-nb.infocore.ac.uk this compound's application in this sector appears primarily linked to managing microbial challenges within the oilfield environment, which is a critical aspect of maintaining efficient operations.

Analytical Methodologies for Sodium Chlorite and Its Derivatives

Spectrophotometric Techniques

Spectrophotometric methods are based on the absorption of light by the analyte at specific wavelengths. These techniques are used for the determination of sodium chlorite (B76162) and other oxidizing species.

UV-Vis absorption spectroscopy can be used to determine the concentration of species that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum nih.gov. Chlorine dioxide, which is often generated from sodium chlorite, has a characteristic absorption maximum at 360 nm with a high molar absorptivity cdnsciencepub.com. While this compound itself has low molar absorptivity at this wavelength, making direct measurement challenging in the presence of chlorine dioxide, UV-Vis can be used to determine the total concentration of chlorous acid and chlorite ion at 250 nm where they exhibit the same molar absorptivity cdnsciencepub.com. The presence of a peak at 365 nm in acidic this compound solutions indicates the presence of species with oxidizing power plos.org.

The DPD method is a colorimetric technique used to measure the concentration of oxidizing species, such as free available chlorine plos.org. While typically used for chlorine, the DPD method can indicate the presence of oxidizing species in acidified this compound solutions, although chlorite ions themselves may not react directly with the DPD reagent plos.org. The DPD method involves the oxidation of the DPD reagent, which results in a color change that can be measured spectrophotometrically, typically at 510 nm plos.org. This method is applicable under acidic conditions plos.org. There is a strong correlation between the absorbance at 354 nm in acidified this compound solutions and the free chlorine concentration measured by the DPD method nih.gov. The DPD method has been used to monitor changes in the volume of oxidizing species in acidic this compound solution by measuring the absorbance at 510 nm after adding the DPD reagent plos.org.

Chromatographic Separation Methods

Chromatographic methods are powerful techniques for separating and quantifying different ions and compounds in a mixture.

Ion Chromatography (IC) is a widely used method for the determination of inorganic anions, including chlorite (ClO₂⁻), chlorate (B79027) (ClO₃⁻), and chloride (Cl⁻) separationmethods.comnemi.govchromatographyonline.com. This technique is particularly valuable for analyzing water samples, such as drinking water and swimming pool water, where these oxyhalides may be present as disinfection by-products separationmethods.compjoes.com. IC separates ions based on their interaction with a stationary phase, and they are typically detected by conductivity nemi.govpjoes.com.

In IC, a sample is injected into an ion chromatograph, and an eluent (such as sodium carbonate) carries the sample through an analytical column nemi.gov. Anions are separated based on their retention characteristics nemi.gov. A suppressor device is often used to reduce the background conductivity of the eluent, enhancing the detection of the analytes nemi.gov. The separated anions are then detected by a conductivity cell, and their concentrations are determined by comparing their peak areas to those of known standards nemi.gov. IC can provide high resolution and enable the detection of anions at low concentrations, in the parts per billion range separationmethods.com. Standard methods for the determination of chlorite, chlorate, and bromide in water by suppressed ion chromatography are well-established nemi.govchromatographyonline.com.

IC analysis has shown a gradual decrease in chlorite ions in acidic this compound solutions, suggesting that other oxidizing species may be present plos.org. IC is a standard method for measuring chlorite in water and is used for compliance monitoring oxy.compalintest.com.

Titrimetric Methods

Titrimetric methods involve the quantitative reaction of the analyte with a solution of known concentration (the titrant).

Iodometric titration is a common method for determining the concentration of oxidizing agents, including this compound nih.govoxy.com. This method typically involves the reaction of this compound with potassium iodide in an acidic solution, which liberates iodine oxy.comfao.org. The liberated iodine is then titrated with a standard solution of a reducing agent, such as sodium thiosulfate, using starch as an indicator oxy.comfao.org.

The reaction between chlorite and iodide in acidic solution produces iodine oxy.comfao.org. The amount of liberated iodine is directly proportional to the initial concentration of this compound. The endpoint of the titration is indicated by the disappearance of the blue color formed by the reaction of iodine with starch fao.org.

Iodometric titration can be used to determine the this compound content in various products oxy.comfao.org. In moderately acidic solutions, only chlorite is reduced by iodide, while in strong acidic solutions, both chlorite and chlorate are reduced cdnsciencepub.com. This difference in reactivity at different acidities can potentially be used to determine chlorite and chlorate separately cdnsciencepub.com. Iodometric titration in strong acid solution has been used to determine the this compound content of reagents cdnsciencepub.com. This method is considered equivalent to AWWA Standards for this compound oxy.com.

Electrochemical Methods (e.g., Chronoamperometry)

Electrochemical methods, such as chronoamperometry, can be applied to the analysis of this compound and related species. Chronoamperometry involves applying a constant potential to an electrode and measuring the resulting current as a function of time. This technique can provide information about the concentration and diffusion of electroactive species in a solution.

Studies have utilized chronoamperometry in the analysis of solutions containing sodium chloride, for instance, to investigate the corrosion behavior of metals in such environments. Chronoamperometric current-time measurements have been employed to assess processes like pitting and uniform corrosion by monitoring current changes at a fixed potential. mdpi.com In the context of this compound, while direct applications of chronoamperometry specifically for quantifying this compound are not extensively detailed in the provided search results, electrochemical methods in general are recognized for their ability to monitor and assess chemical concentrations. nih.gov

Research comparing different analytical techniques for determining this compound concentration in aqueous solutions has included chronoamperometry. One study compared a titration method with iodometric titration, ion chromatography, and commercially available chronoamperometry for analyzing this compound solutions of varying concentrations. nih.govacs.org The chronoamperometric analysis in this comparison utilized chlorine dioxide and chlorite sensors. nih.govacs.org The study reported that chronoamperometric analysis using commercially available equipment consistently under-reported the concentration of this compound compared to calculated values, with deviations ranging from -15.1% to -1.0% for recrystallized this compound and -28.6% to -36.6% for as-received this compound. nih.gov This suggests that while chronoamperometry can be applied, its accuracy can be influenced by the specific equipment and the nature of the this compound sample.

Chronoamperometry has also been used in the study of nanoparticles in sodium chloride solutions, monitoring collisions of nanoparticles with an electrode surface by recording Faradaic impact transients at negative potentials. publish.csiro.au While this application is not directly focused on this compound itself, it illustrates the capability of chronoamperometry to detect and analyze species in solutions containing sodium salts.

Spectroscopic Techniques for Radical Species Identification

Spectroscopic techniques play a crucial role in identifying and characterizing radical species generated from this compound, particularly in acidified solutions. Electron Spin Resonance (ESR) spectroscopy is a powerful tool for detecting paramagnetic species, such as free radicals.

Correlation with UV-Vis Absorbance

In addition to ESR spectroscopy, UV-Visible (UV-Vis) spectroscopy has been used to study acidified this compound solutions and correlate observed absorbance with the presence of radical species. The UV-Vis spectrum of the chloroperoxyl radical has been found to exhibit a maximum absorbance at 354 nm. researchgate.netnih.govnih.govplos.orgsciencegate.app

Crucially, a linear relationship has been established between the absorbance at 354 nm and the ESR signal intensity of the chloroperoxyl radical. researchgate.netnih.govnih.govplos.orgsciencegate.app This linear correlation indicates that the absorption band at 354 nm commonly reported for ASC solutions originates from the chloroperoxyl radicals present. nih.govplos.org

Furthermore, studies have shown a linear relationship between the concentration of active chlorine, as quantified by methods like the DPD method, and the maximum absorbance at 354 nm. researchgate.netnih.govplos.org This, in turn, shows a linear relationship with the chloroperoxyl radical ESR signal intensity. researchgate.netnih.govplos.org These linear relationships suggest that absorbance measurements at 354 nm can be used to quantify chloroperoxyl radicals in ASC solutions. researchgate.netnih.govplos.org The decrease in absorbance at 354 nm upon the addition of thiosulfate, which reacts with active chlorine species, further supports the association of this absorbance with the active chlorine species, including chloroperoxyl radicals. plos.org

Here is a summary of the correlation between ESR signal intensity and UV-Vis absorbance for the chloroperoxyl radical:

Analytical TechniqueSpecies DetectedMeasurement ParameterCorrelation with Cl-O-O• ESR Signal
ESR SpectroscopyChloroperoxyl radicalSignal IntensityDirect Measurement
UV-Vis SpectroscopyChloroperoxyl radicalAbsorbance at 354 nmLinear Relationship researchgate.netnih.govnih.govplos.orgsciencegate.app
DPD MethodActive Chlorine SpeciesConcentrationLinear Relationship (via A354) researchgate.netnih.govplos.org

Computational and Theoretical Chemistry Studies of Sodium Chlorite

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure, geometry, and energy of molecules and ions. These calculations can help elucidate bonding characteristics, predict molecular properties, and model reaction mechanisms.

Electronic Structure Analysis of Chlorite (B76162) Anion and Related Species

Computational investigations of chlorine oxyanions, including chlorite, interacting with surfaces like graphene flakes have been conducted using quantum chemical methods. These studies revealed favorable anion-π interactions, with stabilization originating significantly from attractive electrostatic and dispersion effects. researchgate.netcu.edu.eg Charge transfer from the oxygen lone pairs of the oxyanions to the π*-orbitals of graphene flakes was found to contribute to this interaction. researchgate.net

The electronic structure of solvated anions, such as the chloride anion (Cl⁻) in water, has also been investigated using ab initio molecular dynamics based on Density Functional Theory (DFT). aip.orgaip.orgresearchgate.netarxiv.org These studies highlight the complexity of describing the electronic properties of solvated ions and indicate that the choice of functional (e.g., hybrid functionals) is crucial for obtaining results consistent with experimental observations, such as photoelectron detachment measurements. aip.orgaip.orgresearchgate.net The energy difference between the highest occupied molecular orbital (HOMO) of the anion and the valence band maximum (VBM) of water is a key property studied, and its accurate calculation depends on the theoretical approach. aip.orgaip.orgresearchgate.netarxiv.org

Reaction Pathway Modeling and Transition State Analysis

Quantum chemical calculations can be used to model reaction pathways and identify transition states, providing details about the energy barriers and mechanisms of chemical transformations. While detailed reaction pathway modeling specifically for sodium chlorite in various reactions was not extensively covered in the search results, studies on related reactions and species offer insights into the application of these methods.

For instance, the oxidation of nitric oxide (NO) by solid this compound has been investigated, and simulation results have been compared with experimental data to propose reaction pathways. researchgate.netnih.govacs.org These studies suggest that the oxidation can occur through direct reaction with solid this compound and via intermediates like OClO and ClO. researchgate.netnih.govacs.org

Computational studies have also explored the kinetics and mechanisms of reactions involving chlorite, such as its reduction by sodium hydrogen ascorbate, and the decomposition of chlorite and chlorous acid, utilizing both experimental and computational approaches to clarify reaction routes. researchgate.net

Stability and Energetics of Oxidative Intermediates (e.g., Chloroperoxyl Radical)

Quantum chemical calculations are particularly useful for determining the stability and energetics of reactive intermediates. The chloroperoxyl radical (Cl-O-O•) has been identified as an important species in acidified this compound solutions. plos.orgresearchgate.netnih.govresearchgate.net

Density Functional Theory (DFT) has been used to calculate the total energy and optimize the structure of the chloroperoxyl radical. plos.orgresearchgate.net These calculations have shown that the chloroperoxyl radical is significantly more thermodynamically stable in aqueous solution than the chlorine dioxide radical (O=Cl•-O). plos.orgresearchgate.netnih.govresearchgate.netresearcher.life The calculated total energy of the chloroperoxyl radical was found to be substantially lower than that of the chlorine dioxide radical in a water phase. plos.org

Structural properties, such as bond lengths and charge distribution, have been determined for the optimized structure of the chloroperoxyl radical using DFT. plos.orgresearchgate.net For example, the Cl-O bond length was calculated to be 0.245 nm and the O-O bond length was 0.119 nm. plos.org Mulliken charge distribution analysis indicated that the negative charge is localized on the Cl atom. plos.orgresearchgate.net

Table 1: Total Energy Comparison of Chloroperoxyl Radical and Chlorine Dioxide Radical in Water Phase plos.org

SpeciesTotal Energy (kJ/mol)
Chloroperoxyl RadicalLower
Chlorine Dioxide RadicalHigher

(Note: The exact numerical value for the total energy of the chloroperoxyl radical was not provided as an absolute value in the source, only the difference relative to the chlorine dioxide radical.)

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. These simulations are used to study the dynamic behavior of systems, including interactions with solvents and the processes of dissolution and speciation.

Interaction with Solvent Environments

Molecular dynamics simulations have been widely used to investigate the interactions of ions with solvent environments, particularly in aqueous solutions. While many studies focus on sodium chloride (NaCl) due to its prevalence and relevance, the principles and methods applied are pertinent to understanding the behavior of this compound in solution.

MD simulations have explored the structural and dynamic properties of aqueous salt solutions, including sodium chloride, to understand how salts influence the dynamics of these systems. ucl.ac.uk These simulations can quantify properties like viscosity and water self-diffusion coefficients and provide insights into ion-water interactions. ucl.ac.uk

Studies on sodium chloride solutions in mixtures of water and other solvents, such as dimethyl sulphoxide (DMSO), have used MD simulations to compute potentials of mean force and analyze solvation structures. aip.org These studies reveal preferential solvation of ions by water molecules in mixed solvent systems. aip.org

The interaction of sodium ions with water molecules has been studied using ab initio molecular dynamics, examining solvation structures and the dynamics of water exchange in the hydration shell. rsc.org Counterions, such as chloride, can influence the properties of the hydration shell even when not directly coordinated to the metal ion. rsc.org

MD simulations have also been used to study the effect of sodium chloride on lipid bilayers, showing that sodium ions can bind tightly to the carbonyl oxygens of lipids, affecting the structural and dynamical properties of the bilayer. nih.gov

Dissolution and Speciation Dynamics

Molecular dynamics simulations are valuable for studying the processes of dissolution and the forms (species) that ions and molecules take in solution.

Simulations of sodium chloride dissolution have investigated the process at the nanoscale, examining the dissolution of nanocrystals in water. rsc.orgnih.gov These studies have shown that dissolution can occur in stages, with the removal of ions from the crystal surface being a key step. nih.gov Ab initio molecular dynamics has been used to study the dissolution of NaCl nanocrystals and surface systems, revealing complex processes involving multiple ions. rsc.org Differences in the dissolution rates of sodium and chloride ions have been observed in these simulations. rsc.org

MD simulations have also been applied to study ion pair association in aqueous solutions, including sodium chloride. acs.orgnih.govresearchgate.net These simulations can identify the presence of contact ion pairs (CIP) and solvent-separated ion pairs (SSIP) and provide information about their stability and dynamics. nih.govresearchgate.net The formation of ion pairs can be influenced by factors such as salt concentration and solvent composition. researchgate.netresearchgate.net

The speciation of ions in solution, particularly at high temperatures and pressures, has been investigated using molecular simulations. Studies on supercritical aqueous sodium chloride solutions, for example, have shown the presence of ion pairing and clustering. maine.edu

Computational methods, including quantum chemical calculations and molecular dynamics simulations, continue to be essential tools for understanding the fundamental properties and behavior of this compound and related species in various chemical environments.

Environmental Fate and Transformation of Sodium Chlorite

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that break down chemical compounds. For sodium chlorite (B76162), these pathways include photolysis and redox reactions with naturally occurring environmental substances.

The photodecomposition of sodium chlorite, particularly under ultraviolet (UV) irradiation, is a significant degradation pathway. acs.org While its precursor, chlorine dioxide, has a short half-life of about thirty minutes in the presence of sunlight, this compound also undergoes degradation when exposed to UV light. regulations.gov This process involves the absorption of light energy, which leads to the breakdown of the chlorite ion. The effectiveness and rate of photolytic degradation can be influenced by factors such as the intensity of the UV radiation, the pH of the water, and the presence of other dissolved substances.

Table 1: Factors Influencing Photolytic Degradation of Chlorite

Factor Influence on Degradation Rate
UV Light Intensity Higher intensity generally leads to a faster degradation rate.
pH of Solution The stability and species of chlorine compounds are pH-dependent, affecting photolysis. regulations.gov

This table is generated based on principles of photochemical reactions and information from cited sources.

Chlorite is a strong oxidizing agent and readily participates in reduction-oxidation (redox) reactions with various inorganic and organic substances present in the environment. nih.gov This is a common form of chemical degradation for this compound in water, particularly in the presence of suspended soil particles. regulations.gov Environmental constituents that can act as reducing agents include certain metal ions and sulfur compounds. The end products of these redox reactions are typically chloride and oxygen. regulations.gov

Key environmental constituents involved in redox reactions with chlorite include:

Iron (II) ions (Fe²⁺): Abundant in anoxic sediments and groundwater.

Manganese (II) ions (Mn²⁺): Often found in similar environments as iron. regulations.gov

Sulfide (B99878) ions (S²⁻): Common in anaerobic environments. regulations.gov

Iodide ions (I⁻): Present in some natural waters. regulations.gov

Organic Matter: Dissolved and particulate organic matter in soil and water can be oxidized by chlorite. oxy.com

The degradation of this compound, through various abiotic pathways, results in the formation of chloride (Cl⁻) and chlorate (B79027) (ClO₃⁻) ions as primary by-products. regulations.govwho.int In acidic solutions, the chlorite ion forms chlorous acid (HClO₂), which is unstable and rapidly disproportionates into chlorine dioxide (ClO₂), chlorate, and chloride. nih.gov Chlorine dioxide itself further decomposes into chlorite, chlorate, and chloride ions. who.int The ultimate stable end product of these transformations is the chloride ion, a ubiquitous and generally harmless component of natural waters. regulations.gov

Table 2: Primary By-products of this compound Degradation

By-product Chemical Formula Environmental Significance
Chloride Cl⁻ Stable, common ion in natural waters; the ultimate end product. regulations.gov
Chlorate ClO₃⁻ A more oxidized and stable oxyanion of chlorine than chlorite. regulations.govwho.int

| Chlorine Dioxide | ClO₂ | An unstable intermediate gas that further breaks down. nih.gov |

This table is compiled from information presented in the cited sources.

Biotic Degradation Processes

Biotic degradation involves the breakdown of compounds by living organisms, primarily microorganisms. For this compound, this process is largely restricted to anaerobic environments.

The biodegradation of chlorite ions occurs predominantly under anaerobic (oxygen-free) conditions. regulations.gov There are no significant reports of chlorite biodegradation in aerobic environments. regulations.gov This process has been observed in various anoxic settings, including groundwater, sediments, and certain soils. regulations.gov In anaerobic respiration, microorganisms utilize electron acceptors other than oxygen. Certain microbes can use chlorite as a terminal electron acceptor, breaking it down to gain energy. The end products of this biological process are the same as in many abiotic reactions: chloride and oxygen. regulations.gov

Specific microorganisms are capable of reducing chlorite. A key enzyme in this process is chlorite dismutase (Cld) . nih.gov This enzyme is highly specific and efficiently detoxifies chlorite by converting it into harmless chloride and molecular oxygen (O₂). nih.govnd.edu The oxygen produced can then be used by the bacteria for further metabolic processes. nd.edu

Genomic studies have revealed that the gene encoding for chlorite dismutase is present in a wide range of microorganisms across various terrestrial habitats. nih.gov It is estimated that approximately 5% of bacterial and archaeal genera contain a microbe that encodes for this enzyme, indicating that the biological reduction of chlorite is a widespread and important environmental process. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name Chemical Formula
This compound NaClO₂
Sodium Na⁺
Chlorite ClO₂⁻
Chloride Cl⁻
Chlorate ClO₃⁻
Chlorine dioxide ClO₂
Oxygen O₂
Iron (II) Fe²⁺
Manganese (II) Mn²⁺
Sulfide S²⁻
Iodide I⁻
Chlorous acid HClO₂
Sodium chloride NaCl
Sodium hydroxide (B78521) NaOH
Hydrogen peroxide H₂O₂
Sodium chlorate NaClO₃
Hydrochloric acid HCl
Citric acid C₆H₈O₇
Sodium hypochlorite (B82951) NaOCl
Hypochlorous acid HClO

Q & A

Q. What are the standard analytical methods for quantifying sodium chlorite and its decomposition products in aqueous solutions?

this compound can be quantified using spectrophotometric methods such as the MQuant® Chloride Test, which measures chloride ions (Cl⁻) via colorimetric assays . For decomposition products like chlorate (ClO₃⁻) and chlorite (ClO₂⁻), High-Pressure Liquid Chromatography (HPLC) is recommended due to its sensitivity and ability to resolve oxychlorine species . Calibration curves should be validated using certified reference materials, and detection limits should be established for trace-level analysis (e.g., <0.1 ppm) .

Q. How can this compound be synthesized in the laboratory, and what are the critical reaction parameters?

this compound is typically synthesized by reducing sodium chlorate (NaClO₃) in acidic conditions with a reducing agent (e.g., sodium sulfite or sulfur dioxide). The reaction produces chlorine dioxide (ClO₂), which is then absorbed into an alkaline solution (e.g., NaOH) and reduced with hydrogen peroxide (H₂O₂) to yield NaClO₂ . Key parameters include:

  • Maintaining pH >10 during absorption to stabilize ClO₂⁻ ions.
  • Controlling reaction temperature (20–40°C) to prevent thermal decomposition .
  • Ensuring stoichiometric excess of reducing agents to minimize residual chlorate .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Eye/Skin Exposure: Immediate flushing with water for 15 minutes, followed by medical consultation .
  • Thermal Hazards: Store below 25°C in airtight containers to avoid decomposition (>180°C releases toxic ClO₂) .
  • Acid Incompatibility: Avoid contact with acids (e.g., HCl), which generate ClO₂ gas. Use fume hoods for acidified reactions .

Advanced Research Questions

Q. How can experimental designs minimize decomposition of this compound during long-term stability studies?

  • Temperature Control: Store solutions at 4°C in dark, inert containers (e.g., amber glass) to reduce photolytic and thermal degradation .
  • pH Stabilization: Buffer solutions at pH 10–12 using sodium hydroxide (NaOH) to inhibit disproportionation into ClO₃⁻ and Cl⁻ .
  • Analytical Monitoring: Track ClO₂⁻ degradation via weekly HPLC analysis and validate stability thresholds (e.g., <5% decomposition over 6 months) .

Q. What methodologies resolve contradictory data on this compound’s carcinogenicity in preclinical models?

  • Dose-Response Analysis: Re-evaluate studies showing marginal lung tumors in male mice (e.g., 500–1000 ppm in drinking water) using contemporary biomarkers (e.g., 8-OHdG for oxidative DNA damage) .
  • Mechanistic Studies: Investigate chlorite-induced oxidative stress via glutathione depletion assays and compare with negative controls (e.g., chloride salts) .
  • Meta-Analysis: Pool data from initiation-promotion models to assess statistical significance of tumorigenic trends (p < 0.05 threshold) .

Q. How do oxychlorine byproducts (e.g., chlorous acid, ClO₂) form during this compound applications, and how are they quantified?

  • Formation Pathways: In acidified solutions (pH <5), NaClO₂ equilibrates with chlorous acid (HClO₂), which decomposes into ClO₂ and Cl⁻ .
  • Quantification: Use ion chromatography (IC) for ClO₃⁻/ClO₂⁻ and gas chromatography (GC) for ClO₂ headspace analysis. Detection limits should align with regulatory thresholds (e.g., <0.3 ppm in food matrices) .

Q. What experimental approaches differentiate this compound’s antimicrobial efficacy from chlorine dioxide (ClO₂) in biofilm disruption?

  • Comparative Bioassays: Treat Pseudomonas aeruginosa biofilms with equimolar NaClO₂ (pH 4–5) vs. ClO₂ gas (10–50 ppm). Measure log reduction via colony-forming unit (CFU) counts .
  • Mechanistic Profiling: Use fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species (ROS) generation in treated biofilms .
  • Residual Analysis: Confirm NaClO₂’s lack of technological function in final products via HPLC residue testing (<0.1 ppm) .

Methodological Considerations Table

Parameter Basic Research Advanced Research
Quantification Spectrophotometry (Cl⁻), HPLC (ClO₂⁻) IC/GC for oxychlorine species
Stability Control pH >10, low-temperature storage Buffered matrices, kinetic modeling
Toxicity Assessment Acute exposure protocols Chronic bioassays, oxidative stress markers

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.